![molecular formula C8H6ClN5 B1517749 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile CAS No. 1099670-02-6](/img/structure/B1517749.png)
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile
Descripción general
Descripción
“3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis process involves heating the reaction mixture at reflux and then allowing it to cool down to room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antiparasitic Agents
This compound has been investigated for its potential as an antiparasitic agent. The pyrazolo[3,4-d]pyrimidine scaffold is known for its biological activity against various parasites. For instance, derivatives of this class have shown efficacy in in vivo studies against visceral leishmaniasis (VL), a disease caused by parasitic protozoans . The research aims to develop oral, short-course drug candidates that are safe and effective for diseases like VL, which currently have limited treatment options.
Cancer Therapeutics: CDK2 Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have been explored as inhibitors of Cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation . Inhibiting CDK2 can halt the proliferation of cancer cells, making these compounds valuable in the development of new cancer therapies. They have been evaluated for anti-proliferative activity against various cancer cell lines, including breast, hepatocellular, and colorectal carcinomas.
Chemical Synthesis: Building Blocks
Due to its reactive sites, this compound serves as a versatile building block in chemical synthesis . It can undergo various reactions, including nucleophilic substitution and coupling reactions, to create a wide range of derivatives. These derivatives can then be used for further research or as intermediates in the synthesis of more complex molecules.
Antibacterial Research: Targeting Bacterial Enzymes
Research has been conducted to evaluate the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives . These compounds can be designed to target specific bacterial enzymes, disrupting their function and leading to the development of new antibacterial drugs. This is particularly important in the fight against antibiotic-resistant bacteria.
Propiedades
IUPAC Name |
3-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-7-6-4-13-14(3-1-2-10)8(6)12-5-11-7/h4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAHXLJDMNGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=NC=N2)Cl)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



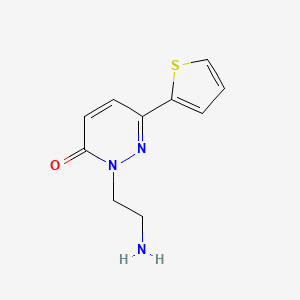
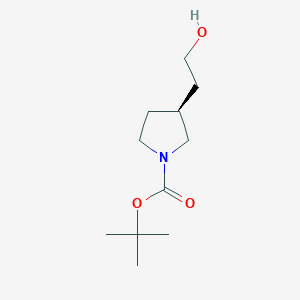

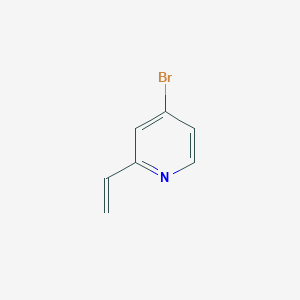
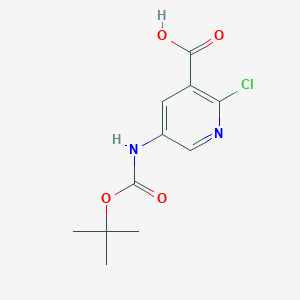
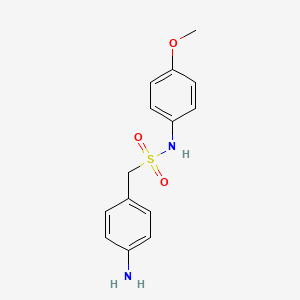
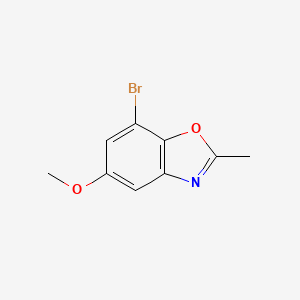
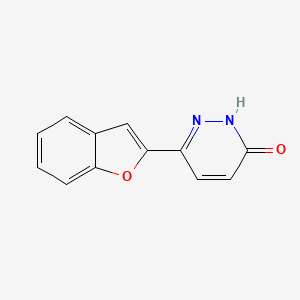
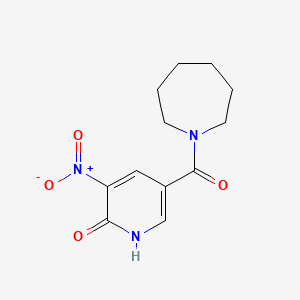



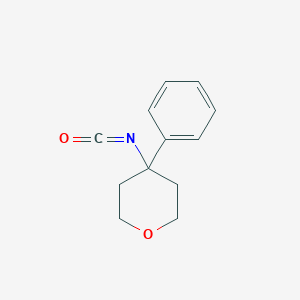
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)